molecular formula C18H16FN3O5S2 B2415988 Ethyl 2-[2-(3-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate CAS No. 865247-55-8

Ethyl 2-[2-(3-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate

Cat. No. B2415988
CAS RN: 865247-55-8
M. Wt: 437.46
InChI Key: IBMCMMKYHLAEGZ-UZYVYHOESA-N
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Description

The compound “Ethyl 2-[2-(3-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate” is a complex organic molecule. It contains several functional groups, including a fluorobenzoyl group, an imino group, a sulfamoyl group, a benzothiazol group, and an ethyl acetate group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzothiazol group, for instance, is a heterocyclic compound (a ring structure that contains atoms of at least two different elements), which could add to the complexity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the fluorobenzoyl group could potentially increase the compound’s stability and resistance to degradation .

Scientific Research Applications

Fluorescent Probes and Imaging Agents

Fluorescent compounds play a crucial role in biological research. Ethyl 2-[2-(3-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate could serve as a fluorescent probe or imaging agent. Researchers can label specific cellular structures or proteins with this compound to visualize their localization, dynamics, and interactions. Its fluorescence properties allow for real-time monitoring of cellular processes, such as protein trafficking, gene expression, and cell signaling .

Antibacterial Activity

The benzothiazole scaffold in this compound has been associated with antibacterial properties. Researchers have explored its potential as an antimicrobial agent against various bacterial strains. Investigating its mechanism of action and optimizing its structure could lead to novel antibiotics or antibacterial therapies .

Anti-Inflammatory Effects

Sulfonamide derivatives, like the one present in this compound, have shown anti-inflammatory activity. This compound might modulate inflammatory pathways, making it relevant for conditions such as rheumatoid arthritis, inflammatory bowel disease, or other inflammatory disorders .

Cancer Research

Given its unique structure, this compound could be investigated for its potential in cancer therapy. Benzothiazole derivatives have exhibited cytotoxic effects against cancer cells. Researchers might explore its impact on cell proliferation, apoptosis, and tumor growth. Additionally, its fluorescence properties could aid in cancer cell imaging and drug delivery studies .

Enzyme Inhibition Studies

Researchers often use small molecules to study enzyme function and inhibition. This compound could serve as a scaffold for designing enzyme inhibitors. By targeting specific enzymes, it may contribute to drug development in areas such as cardiovascular diseases, neurodegenerative disorders, or metabolic syndromes .

Materials Science and Organic Electronics

Benzothiazole-based compounds have applications beyond biology. They can be incorporated into materials for organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Researchers might explore its electronic properties, solubility, and stability to enhance device performance .

properties

IUPAC Name

ethyl 2-[2-(3-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O5S2/c1-2-27-16(23)10-22-14-7-6-13(29(20,25)26)9-15(14)28-18(22)21-17(24)11-4-3-5-12(19)8-11/h3-9H,2,10H2,1H3,(H2,20,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMCMMKYHLAEGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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